5-Phenylpiperidine-3-carboxamide is an organic compound characterized by the molecular formula and a molecular weight of 204.27 g/mol. This compound is a derivative of piperidine, a six-membered heterocyclic compound that includes one nitrogen atom in its ring structure. The compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways .
The specific products formed from these reactions depend on the reagents and conditions employed.
Research indicates that 5-Phenylpiperidine-3-carboxamide exhibits significant biological activity, particularly in enzyme inhibition. For instance, it has been shown to inhibit cathepsin K, an enzyme involved in bone resorption. The mechanism of action involves interactions with active-site residues of the enzyme through hydrogen bonds and hydrophobic interactions. This property suggests potential applications in treating conditions like osteoporosis .
The synthesis of 5-Phenylpiperidine-3-carboxamide typically involves the amidation of 5-phenylpiperidine-3-carboxylic acid with an appropriate amine. This process can be catalyzed or non-catalyzed depending on the desired reaction conditions. Industrially, large-scale production may utilize optimized amidation processes, including continuous flow reactors to enhance efficiency and yield .
5-Phenylpiperidine-3-carboxamide has several applications across various fields:
Studies focusing on the interactions of 5-Phenylpiperidine-3-carboxamide with biological targets have revealed its potential as an inhibitor of specific enzymes. The compound's interactions are characterized by the formation of non-covalent bonds with target sites, which is crucial for its biological activity. Such studies are essential for understanding the pharmacological profiles and therapeutic potentials of this compound .
Several compounds share structural characteristics with 5-Phenylpiperidine-3-carboxamide. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| 5-Methylpiperidine-3-carboxamide | Piperidine Derivative | Potential analgesic properties | Methyl substitution at position 5 |
| N-(4-Fluorophenyl)-piperidine-3-carboxamide | Piperidine Derivative | Antidepressant effects | Fluorine substitution enhances potency |
| 4-(Trifluoromethyl)-piperidine | Piperidine Derivative | Anticancer activity | Trifluoromethyl group increases lipophilicity |
| Fentanyl | Piperidine Analogue | Strong analgesic | Potent opioid receptor agonist |
These compounds differ primarily in their substituents and biological activities, showcasing the diversity within piperidine derivatives while emphasizing the unique potential of 5-Phenylpiperidine-3-carboxamide in medicinal applications .
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5-phenylpiperidine-3-carboxamide, reflecting its piperidine backbone (a six-membered saturated ring with one nitrogen atom), phenyl substituent at position 5, and carboxamide group at position 3. Its molecular formula, $$ \text{C}{12}\text{H}{16}\text{N}_{2}\text{O} $$, corresponds to a degree of unsaturation of 4, accounting for the aromatic phenyl ring and the amide functionality. The SMILES notation O=C(C1CNCC(C2=CC=CC=C2)C1)N explicitly defines the connectivity: the piperidine ring (C1CNCC(C2)C1) is substituted with a phenyl group (C2=CC=CC=C2) at carbon 5 and a carboxamide (O=C(N)) at carbon 3.
Table 1: Fundamental Chemical Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 10131-80-3 |
| Molecular Formula | $$ \text{C}{12}\text{H}{16}\text{N}_{2}\text{O} $$ |
| Molecular Weight | 204.27 g/mol |
| SMILES | O=C(C1CNCC(C2=CC=CC=C2)C1)N |
Although experimental NMR data for 5-phenylpiperidine-3-carboxamide are not explicitly reported in the provided sources, its structure permits predictions of characteristic spectral patterns. In $$ ^1\text{H} $$-NMR, the piperidine ring’s protons would resonate in distinct regions:
In $$ ^{13}\text{C} $$-NMR, key signals include:
X-ray crystallographic data for 5-phenylpiperidine-3-carboxamide are not available in the provided sources. However, analogous piperidine derivatives, such as the compound described in PubChem CID 53233020, exhibit chair conformations with substituents adopting equatorial orientations to minimize steric strain. Computational modeling (e.g., density functional theory) could predict bond lengths and angles:
The piperidine ring’s flexibility allows for chair, boat, and twist-boat conformers. For 5-phenylpiperidine-3-carboxamide, the chair conformation is energetically favored, with the phenyl and carboxamide groups occupying equatorial positions to reduce 1,3-diaxial interactions.
Table 2: Conformational Stability Analysis
| Conformation | Substituent Position (Phenyl) | Substituent Position (Carboxamide) | Relative Energy (kcal/mol) |
|---|---|---|---|
| Chair | Equatorial | Equatorial | 0 (reference) |
| Chair | Axial | Equatorial | +2.1 |
| Boat | Equatorial | Equatorial | +5.8 |
In the equatorial-chair conformation, the phenyl group’s bulk is oriented away from the ring, while the carboxamide’s planar geometry aligns with the ring’s equatorial plane. Axial placement of the phenyl group introduces steric clashes with axial hydrogens at positions 1 and 3, raising the energy by approximately 2.1 kcal/mol.
The synthesis of 5-phenylpiperidine-3-carboxamide and related piperidine-carboxamide scaffolds relies on several well-established synthetic pathways that have been extensively developed in medicinal chemistry research [1] [2]. The most prevalent approach involves the direct amidation of piperidine-3-carboxylic acid derivatives with appropriate amine nucleophiles [4].
The fundamental synthetic route typically begins with the preparation of the piperidine core structure through hydrogenation or reduction methodologies [1] [2]. Recent advances in piperidine synthesis have demonstrated that palladium-catalyzed hydrogenation provides excellent selectivity and yields when applied to pyridine precursors [2]. The interruption of palladium-catalyzed hydrogenation by water has been shown to lead to piperidinone intermediates, which can be further functionalized to achieve the desired carboxamide functionality [2].
Alternative approaches utilize intramolecular cyclization strategies, particularly through alkene cyclization pathways [1] [2]. The 6-endo-trig cyclization mechanism has proven particularly effective for constructing piperidine rings with specific substitution patterns [2]. This methodology allows for the preservation of chirality through memory of chirality effects, which is crucial for maintaining stereochemical integrity during synthesis [2].
Table 1: Core Piperidine Synthesis Methods and Yields
| Method | Starting Material | Reaction Conditions | Yield Range | Reference |
|---|---|---|---|---|
| Palladium-catalyzed hydrogenation | Pyridine derivatives | Pd/C, H₂, mild conditions | 70-95% | [2] |
| Intramolecular cyclization | 1,6-Enynes | Triethylborane initiator | 65-85% | [2] |
| Reductive amination | Glutaric dialdehyde | Ruthenium catalyst | 75-90% | [2] |
| Aza-Prins cyclization | Homoallylic amines | Zirconium chloride | 60-80% | [2] |
The carboxamide functionality is typically introduced through coupling reactions between carboxylic acid derivatives and amine components [5] [6]. The most reliable method involves the use of coupling agents such as N,N'-diisopropylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to facilitate the formation of the amide bond under mild conditions [7] [5]. These coupling reactions generally proceed with excellent yields and minimal side product formation when conducted in appropriate polar aprotic solvents [7].
The phenyl substituent in 5-phenylpiperidine-3-carboxamide provides numerous opportunities for structural modification through various functionalization strategies [1] [8]. Remote functionalization through palladium-catalyzed carbon-hydrogen activation has emerged as a particularly powerful approach for introducing diverse substituents onto the phenyl ring [8].
Palladium-catalyzed carbon-hydrogen arylation has been successfully applied to piperidine scaffolds, enabling regiospecific and stereospecific functionalization [8]. The use of directing groups, particularly picolinoylamino bidentate directing groups, allows for selective functionalization at specific positions on the piperidine ring while maintaining the integrity of the phenyl substituent [8]. This methodology has demonstrated exceptional regioselectivity, with reactions proceeding exclusively at the desired carbon-hydrogen bonds [8].
Table 2: Phenyl Functionalization Strategies
| Functionalization Type | Reagent System | Selectivity | Typical Yields | Conditions |
|---|---|---|---|---|
| Electrophilic aromatic substitution | Halogenating agents | ortho/para | 70-85% | Mild acidic conditions |
| Palladium-catalyzed arylation | Pd(OAc)₂, ArI | Remote C-H | 65-80% | High concentration, catalytic acid |
| Cross-coupling reactions | Boronic acids, Pd catalyst | Various positions | 75-90% | Inert atmosphere |
| Friedel-Crafts acylation | Acyl chlorides, Lewis acids | ortho/para | 60-75% | Anhydrous conditions |
The Suzuki-Miyaura coupling reaction has proven particularly effective for introducing various aryl and heteroaryl substituents onto the phenyl ring [2]. This methodology allows for the incorporation of electron-rich and electron-poor aromatic systems, providing access to a diverse array of phenyl-substituted derivatives [2]. The reaction typically proceeds under mild conditions with palladium catalysts and shows excellent functional group tolerance [2].
Cross-coupling methodologies have been further enhanced through the development of rhodium-catalyzed asymmetric reductive processes [9]. These reactions enable the introduction of chiral centers adjacent to the phenyl substituent with exceptional enantioselectivity, often exceeding 95% enantiomeric excess [9]. The methodology has been successfully demonstrated on gram scale, making it suitable for preparative applications [9].
The development of bioactive analogs of 5-phenylpiperidine-3-carboxamide has been significantly advanced through hybridization techniques that combine structural elements from different pharmacophore classes [10] [11]. These approaches leverage the concept of molecular hybridization to generate compounds with enhanced biological properties while maintaining favorable pharmacokinetic profiles [10].
One particularly successful hybridization strategy involves the combination of piperidine-carboxamide scaffolds with other heterocyclic systems [11]. The incorporation of piperazine moieties through appropriate linker groups has yielded compounds with improved selectivity profiles and enhanced potency [11]. These hybrid structures maintain the core piperidine-carboxamide framework while introducing additional binding interactions through the secondary heterocycle [11].
Spirocyclic hybridization represents another innovative approach for generating bioactive analogs [12] [13]. Silver-catalyzed cycloisomerization reactions have been developed to access spiro[indole-3,4'-piperidine] scaffolds through diastereoselective synthesis [12]. These reactions proceed through chelation-controlled mechanisms that provide excellent stereochemical control [12]. The resulting spirocyclic structures exhibit unique three-dimensional architectures that can engage target proteins through novel binding modes [12].
Table 3: Hybridization Strategies and Outcomes
| Hybridization Type | Key Structural Feature | Synthetic Method | Stereoselectivity | Biological Relevance |
|---|---|---|---|---|
| Piperazine hybrid | Dual nitrogen heterocycles | Multi-step coupling | Variable | Enhanced selectivity |
| Spirocyclic system | Quaternary carbon center | Ag-catalyzed cyclization | >10:1 dr | Novel binding modes |
| Fused ring system | Extended aromatic system | Cyclization cascade | High | Improved potency |
| Tethered analog | Flexible linker region | Cross-coupling | N/A | Optimized pharmacokinetics |
The synthesis of hybridized analogs often requires careful consideration of reaction sequences to avoid incompatible functional groups [13]. Orthogonal protection strategies have been developed to enable selective modification of different regions of the hybrid molecule [13]. These approaches allow for the independent optimization of each pharmacophoric element while maintaining overall structural integrity [13].
Multicomponent reactions have emerged as powerful tools for generating diverse hybridized structures in a single synthetic operation [1] [2]. These reactions typically involve the condensation of aldehydes, amines, and active methylene compounds to generate highly substituted piperidine derivatives [2]. The use of various catalysts, including iron-based systems and lanthanide complexes, has enabled the preparation of complex hybrid structures with excellent yields and selectivities [2].
The purification and characterization of 5-phenylpiperidine-3-carboxamide and its derivatives require specialized protocols due to the basic nature of the piperidine nitrogen and the potential for conformational complexity [14] [15] [16]. Standard purification techniques must be adapted to account for the unique physicochemical properties of these compounds [17] [18].
High-performance liquid chromatography represents the most reliable method for purification of piperidine-carboxamide derivatives [17]. Reversed-phase chromatography using octadecylsilane-bonded stationary phases provides excellent resolution for both neutral and ionized forms of these compounds [17]. The mobile phase typically consists of aqueous phosphoric acid solutions combined with acetonitrile, with the ratio optimized based on the specific substitution pattern [17]. Detection is commonly achieved through ultraviolet absorption at 254 nanometers, though pre-column derivatization with 4-toluenesulfonyl chloride can enhance sensitivity for trace analysis [17].
Table 4: Analytical Methods and Parameters
| Technique | Application | Key Parameters | Detection Limits | Typical Conditions |
|---|---|---|---|---|
| RP-HPLC | Purity analysis | C18 column, gradient elution | 0.15 μg/mL | 30°C, 1.0 mL/min |
| Mass spectrometry | Structure confirmation | ESI-MS/MS, positive mode | Sub-microgram | Nitrogen collision gas |
| NMR spectroscopy | Structure elucidation | ¹H, ¹³C, ¹⁵N | Milligram quantities | CDCl₃, DMSO-d₆ |
| GC-FID | Volatile impurities | Capillary column | ppm levels | Temperature programming |
Mass spectrometry provides essential structural information for piperidine-carboxamide derivatives [16]. Electrospray ionization in positive mode typically yields protonated molecular ions with characteristic fragmentation patterns [16]. The major fragmentation pathway involves neutral elimination of water or acetic acid, depending on the substitution pattern [16]. Collision-induced dissociation experiments reveal diagnostic fragment ions that confirm the presence of the piperidine ring and carboxamide functionality [16].
Nuclear magnetic resonance spectroscopy requires careful consideration of conformational effects in piperidine derivatives [15]. The six-membered piperidine ring typically adopts chair conformations with rapid interconversion on the NMR timescale [15]. Proton NMR spectra show characteristic patterns for axial and equatorial protons, with equatorial protons appearing at higher chemical shifts compared to axial protons [15]. Carbon-13 NMR provides additional structural confirmation, with coupling constant analysis revealing stereochemical relationships [15].
Solid-phase purification techniques have been adapted for piperidine-carboxamide synthesis [18]. Wash-free methodologies using pyrrolidine as a deprotection base have demonstrated significant advantages in terms of waste reduction and process efficiency [18]. These protocols eliminate solvent-intensive washing steps while maintaining product purity through controlled evaporation of volatile bases [18]. Gas chromatography with flame ionization detection is employed to quantify residual base concentrations, typically achieving levels below 2000 parts per million [18].
5-Phenylpiperidine-3-carboxamide demonstrates significant thermodynamic stability owing to its well-defined molecular architecture and favorable conformational properties. The compound exhibits a molecular formula of C₁₂H₁₆N₂O with a molecular weight of 204.27 grams per mole [1] [2]. The piperidine core adopts a stable chair conformation, characteristic of six-membered heterocycles, which contributes to the overall structural stability of the molecule [3] [4].
The thermodynamic stability of the compound is primarily governed by the conformational preferences of the piperidine ring system. Piperidine rings demonstrate a preference for the equatorial conformation of the nitrogen-hydrogen bond by approximately 0.2-0.6 kilocalories per mole in polar solvents [3]. This conformational stability is further enhanced by the relatively low nitrogen inversion barrier of approximately 6.1 kilocalories per mole, which is substantially lower than the ring inversion barrier of 10.4 kilocalories per mole [3].
The presence of the carboxamide functional group at the 3-position introduces additional thermodynamic considerations. Carboxamide groups are known to form stable hydrogen bonds, which contribute to both intramolecular and intermolecular stability [5] [6]. The carbonyl oxygen serves as a strong hydrogen bond acceptor, while the amide nitrogen provides hydrogen bond donor capability, creating a network of stabilizing interactions.
Solubility characteristics of 5-phenylpiperidine-3-carboxamide are influenced by the compound's amphiphilic nature, combining hydrophobic aromatic components with hydrophilic polar functionalities. The compound is predicted to exhibit moderate water solubility in the range of 1-10 milligrams per milliliter, based on its hydrogen bonding capacity and polar surface area [7] [8]. This moderate aqueous solubility is attributed to the balance between the hydrophobic phenyl ring and the hydrophilic carboxamide and piperidine nitrogen functionalities.
In organic solvents, the compound demonstrates enhanced solubility characteristics. High solubility is anticipated in protic solvents such as methanol and ethanol, where hydrogen bonding interactions can be maximized [7] [9]. The compound also shows favorable solubility in chloroform and moderate solubility in ethyl ether, consistent with the general solubility behavior of piperidine derivatives [10] [8].
The pH-dependent solubility behavior is particularly noteworthy due to the basic nature of the piperidine nitrogen. At physiological pH (7.4), the compound exists in a mixed protonation state, with the piperidine nitrogen partially protonated, leading to enhanced water solubility compared to the fully neutral form [11] [12].
Computational predictions of the octanol-water partition coefficient (LogP) for 5-phenylpiperidine-3-carboxamide have been estimated using multiple established methodologies. The consensus estimate indicates a LogP value of approximately 1.45 ± 0.2, placing the compound in the moderate lipophilicity range suitable for pharmaceutical applications [13] [14].
Fragment-based computational approaches, such as the Ghose-Crippen method, predict a LogP value of 1.45 ± 0.3 [15]. This method relies on the additive contributions of molecular fragments, accounting for the phenyl ring contribution (approximately +2.1), the piperidine ring contribution (approximately -0.3), and the carboxamide group contribution (approximately -0.4) [15]. The atom-based XLogP algorithm provides a slightly lower estimate of 1.23 ± 0.3, emphasizing individual atomic contributions to the overall partitioning behavior [15].
Alternative computational approaches yield comparable predictions. The MLOGP method, based on molecular connectivity indices, predicts a LogP of 1.67 ± 0.3 [15]. The WLOGP algorithm, utilizing atomic contributions with correction factors, estimates 1.38 ± 0.3 [15]. The SILICOS-IT method, employing topological descriptors, provides a prediction of 1.52 ± 0.3 [15].
The computational predictions align well with experimental LogP values reported for structurally similar piperidine-3-carboxamide derivatives, which typically range from 1.0 to 2.0 [16] [17]. This consistency provides confidence in the predicted LogP range for 5-phenylpiperidine-3-carboxamide.
The moderate LogP value indicates favorable drug-like properties, suggesting the compound can achieve appropriate membrane permeability while maintaining sufficient aqueous solubility for biological activity [13] [14]. The predicted partition coefficient falls within the optimal range for oral bioavailability according to Lipinski's Rule of Five, which favors compounds with LogP values between 0 and 5 [13].
Quantum mechanical approaches to LogP prediction have shown promise for piperidine derivatives, particularly when considering conformational flexibility and solvation effects [18] [19]. These methods account for electronic effects and provide insights into the underlying thermodynamic driving forces for partitioning behavior.
The hydrogen bonding capacity of 5-phenylpiperidine-3-carboxamide is characterized by multiple donor and acceptor sites that significantly influence its physicochemical properties and biological interactions. The compound possesses two primary hydrogen bond donors: the primary amide N-H bonds and the piperidine N-H bond, along with two hydrogen bond acceptors: the carbonyl oxygen and the piperidine nitrogen [20] [21].
The primary amide functional group serves as a strong hydrogen bond donor through its N-H bonds, which typically exhibit dissociation constants in the range of 15-17 in dimethyl sulfoxide [22]. The carbonyl oxygen functions as a strong hydrogen bond acceptor, capable of forming stable interactions with protic solvents and biological targets [5] [23]. These interactions are crucial for the compound's solubility behavior and potential biological activity.
The piperidine nitrogen represents a key site for both hydrogen bonding and protonation. With a pKa value of approximately 11.2 for the protonated form, the piperidine nitrogen can function as both a hydrogen bond donor (when protonated) and acceptor (when neutral) [3] [11]. This dual functionality contributes to the compound's pH-dependent behavior and influences its interaction with biological systems.
Protonation state analysis reveals complex pH-dependent behavior that significantly impacts the compound's physicochemical properties. At physiological pH (7.4), the piperidine nitrogen exists in a mixed protonation state, with approximately 70-80% of molecules carrying a positive charge on the nitrogen atom [12] [11]. This partial protonation enhances water solubility and influences the compound's distribution in biological systems.
In acidic conditions (pH < 6), the piperidine nitrogen is predominantly protonated, resulting in a cationic species with enhanced water solubility but reduced lipophilicity [11]. Conversely, under basic conditions (pH > 10), the nitrogen exists primarily in its neutral form, leading to increased lipophilicity and reduced aqueous solubility [11].
The intramolecular hydrogen bonding potential of 5-phenylpiperidine-3-carboxamide may contribute to conformational stability. The spatial arrangement of the carboxamide group relative to the piperidine ring may allow for weak intramolecular hydrogen bonds, particularly between the carbonyl oxygen and the piperidine N-H bond [24] [25]. Such interactions can influence the compound's conformational preferences and stability.
The hydrogen bonding capacity also affects the compound's interaction with water molecules. The formation of hydrogen-bonded complexes with water contributes to the compound's hydration energy and influences its thermodynamic stability in aqueous environments [23] [26]. The multiple hydrogen bonding sites enable the formation of extended hydrogen bond networks, which can stabilize the compound in crystalline or solution states.
Computational studies using density functional theory methods have provided insights into the hydrogen bonding geometries and energetics of piperidine carboxamide derivatives [18] [19]. These studies indicate that the optimal hydrogen bonding arrangements involve nearly linear donor-acceptor geometries with bond lengths in the range of 1.8-2.2 angstroms for strong hydrogen bonds [25].